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molecular formula C10H11BrN2O2 B8328088 2-Bromo-1-(2-cyclopropylmethoxypyrimidin-5-yl)ethanone

2-Bromo-1-(2-cyclopropylmethoxypyrimidin-5-yl)ethanone

Cat. No. B8328088
M. Wt: 271.11 g/mol
InChI Key: QCKHQJWMWAJAAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09321790B2

Procedure details

A solution of 480 mg (2.18 mmol) of 2-cyclopropylmethoxy-5-(1-ethoxyvinyl)pyrimidine in 8 mL of a THF/H2O mixture: (6/2: v/v) is cooled to 0° C. under argon. After addition of 380.02 mg (2.11 mmol) of N-bromosuccinimide, the reaction mixture is maintained at 0° C. for 1 hour. The solution obtained is taken up in ethyl acetate and washed with aqueous NaHCO3 solution and then with saturated NaCl solution. The organic phase is dried over magnesium sulfate and evaporated to dryness. The residue is purified by chromatography on silica gel (eluent: 80/20 DCM/MeOH) to give 410 mg of 2-bromo-1-(2-cyclopropylmethoxypyrimidin-5-yl)ethanone, the characteristics of which are as follows:
Name
2-cyclopropylmethoxy-5-(1-ethoxyvinyl)pyrimidine
Quantity
480 mg
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
380.02 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1([CH2:4][O:5][C:6]2[N:11]=[CH:10][C:9]([C:12]([O:14]CC)=[CH2:13])=[CH:8][N:7]=2)[CH2:3][CH2:2]1.[Br:17]N1C(=O)CCC1=O>C1COCC1.O.C(OCC)(=O)C>[Br:17][CH2:14][C:12]([C:9]1[CH:8]=[N:7][C:6]([O:5][CH2:4][CH:1]2[CH2:3][CH2:2]2)=[N:11][CH:10]=1)=[O:13] |f:2.3|

Inputs

Step One
Name
2-cyclopropylmethoxy-5-(1-ethoxyvinyl)pyrimidine
Quantity
480 mg
Type
reactant
Smiles
C1(CC1)COC1=NC=C(C=N1)C(=C)OCC
Name
Quantity
8 mL
Type
solvent
Smiles
C1CCOC1.O
Step Two
Name
Quantity
380.02 mg
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution obtained
WASH
Type
WASH
Details
washed with aqueous NaHCO3 solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The residue is purified by chromatography on silica gel (eluent: 80/20 DCM/MeOH)

Outcomes

Product
Name
Type
product
Smiles
BrCC(=O)C=1C=NC(=NC1)OCC1CC1
Measurements
Type Value Analysis
AMOUNT: MASS 410 mg
YIELD: CALCULATEDPERCENTYIELD 71.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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